molecular formula C15H13FO4 B15380261 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid

3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid

Cat. No.: B15380261
M. Wt: 276.26 g/mol
InChI Key: VCRZUAFQVHBCBM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid ( 540463-58-9) is a high-purity organic building block of significance in synthetic and medicinal chemistry research . With a molecular formula of C15H13FO4 and a molecular weight of 276.26 g/mol, this compound is characterized as a benzoic acid derivative functionalized with benzyloxy, fluoro, and methoxy substituents . This specific arrangement of substituents makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals where fluorine incorporation is often used to modulate bioavailability, metabolic stability, and binding affinity. As a versatile synthetic intermediate, it can undergo various transformations, including deprotection of the benzyl group, esterification, and amide coupling, to create a diverse array of target structures. The compound is supplied with a typical purity of 98% and is supported by comprehensive analytical data, including NMR, HPLC, and LC-MS, to ensure batch-to-batch consistency and confirm identity for research applications . This product is for research and development use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

2-fluoro-6-methoxy-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO4/c1-19-11-7-8-12(14(16)13(11)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

VCRZUAFQVHBCBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

Biological Activity

3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid (CAS: 540463-58-9) is a fluorinated benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C15H13FO4C_{15}H_{13}FO_4, with a molecular weight of 276.26 g/mol. The structural representation can be summarized as follows:

IUPAC Name 3(benzyloxy)2fluoro6methoxybenzoic acid\text{IUPAC Name }3-(benzyloxy)-2-fluoro-6-methoxybenzoic\text{ acid}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the methoxy and benzyloxy groups may influence its solubility and bioavailability.

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that derivatives of benzoic acids can modulate enzyme activity by binding to active or allosteric sites, thereby affecting substrate interactions.
  • Receptor Binding : The structural similarity of this compound to other biologically active molecules suggests that it may also interact with specific receptors, influencing cellular signaling pathways.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles. In particular, studies on related polyphenolic compounds indicate that modifications such as fluorination can significantly enhance oral bioavailability and tissue distribution .

Study on Fluorinated Polyphenols

A recent study highlighted the development of fluorinated polyphenols, including derivatives similar to this compound. These compounds exhibited selective inhibitory activity against DYRK1A/B enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders. The study reported improved pharmacokinetic profiles for these derivatives compared to their non-fluorinated counterparts .

In Vivo Studies

In vivo pharmacokinetic studies conducted on related compounds showed promising results regarding tissue distribution and stability in circulation. For instance, oral administration resulted in significantly higher concentrations in brain tissues compared to intranasal routes, suggesting that the method of delivery plays a crucial role in achieving therapeutic efficacy .

Data Table: Comparison of Biological Activities

CompoundEnzyme TargetIC50 (µM)Bioavailability (%)Reference
This compoundDYRK1A/B0.516
Related Polyphenol DerivativeDYRK1A/B0.812
Non-Fluorinated AnalogDYRK1A/B1.52

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, functional groups, and properties:

Compound Name Substituents Molecular Formula Key Properties Applications/Notes
This compound 3-benzyloxy, 2-fluoro, 6-methoxy C₁₅H₁₃FO₄ High polarity due to COOH; moderate lipophilicity from benzyloxy Potential intermediate in pharmaceuticals (e.g., kinase inhibitors)
5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid 5-benzyloxy, 2-bromo, 4-methoxy C₁₅H₁₃BrO₄ pKa ~2.1 (estimated); bromine enhances electrophilic substitution Used in Suzuki-Miyaura coupling for biaryl synthesis
3-Butoxy-6-chloro-2-fluorobenzoic acid 3-butoxy, 6-chloro, 2-fluoro C₁₁H₁₂ClFO₃ pKa 1.82; higher solubility in organic solvents due to butoxy group Agrochemical research (herbicide precursor)
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 6-benzyloxy, 2-fluoro, 3-methyl C₁₅H₁₃FO₂ Boiling point 364.9°C; density 1.184 g/cm³ Aldehyde intermediate for fluorescent probes
6-Bromo-2-fluorobenzoic acid 6-bromo, 2-fluoro C₇H₄BrFO₂ Melting point ~150°C; used in metallation reactions Precursor for fluorinated polymers

Structural and Functional Differences

  • Substituent Position and Reactivity: The 2-fluoro group in the target compound enhances acidity (pKa ~2–3) compared to non-fluorinated analogs. In contrast, 5-(benzyloxy)-2-bromo-4-methoxybenzoic acid has a bromine atom, making it more reactive in cross-coupling reactions .
  • Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to 3-Butoxy-6-chloro-2-fluorobenzoic acid, which has a shorter butoxy chain .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid to achieve high yields and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Benzyloxy Protection : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide and a base like NaH under anhydrous conditions .
  • Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–25°C) to avoid over-fluorination .
  • Methoxy Group Introduction : Employ methylation with methyl iodide and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions; 19F NMR for fluorine environment analysis (δ -110 to -120 ppm typical for aromatic fluorine) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify trace impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ at m/z 292.06) .

Advanced Research Questions

Q. How can researchers mitigate competing esterification or over-fluorination during synthesis?

  • Methodological Answer :

  • Side Reaction Control :
  • Esterification : Use sterically hindered bases (e.g., DBU) instead of NaH to suppress unintended ester formation during methoxy group introduction .
  • Over-Fluorination : Optimize fluorination temperature (e.g., -10°C for DAST) and stoichiometry (1.1 eq. fluorinating agent) to limit di-fluorinated byproducts .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and in-situ 19F NMR to detect intermediates .

Q. What factors influence the hydrolytic stability of the benzyloxy group in acidic or basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability :
  • Acidic Conditions (pH < 3) : The benzyloxy group undergoes slow hydrolysis via SN1 mechanisms. Stabilize using aprotic solvents (e.g., THF) and avoid strong acids like H2SO4 .
  • Basic Conditions (pH > 10) : Rapid cleavage occurs via SN2 pathways. Add catalytic tetrabutylammonium iodide (TBAI) to accelerate deprotection if intentional .
  • Kinetic Studies : Conduct time-resolved HPLC analysis at varying pH (1–13) to quantify degradation rates. Activation energy (Ea) can be derived from Arrhenius plots .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Data Validation :
  • Melting Point : Use differential scanning calorimetry (DSC) to confirm reported ranges (e.g., 145–148°C). Variations may arise from polymorphic forms or impurities .
  • Spectral Data : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to confirm substituent effects .
  • Collaborative Studies : Compare results across multiple labs using standardized protocols (e.g., USP guidelines for melting point determination) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the methoxy group introduction step?

  • Methodological Answer :

  • Reaction Conditions : Yield variations (40–85%) often stem from:
  • Solvent Choice : DMSO improves solubility but may promote side reactions; DMF balances reactivity and stability .
  • Catalyst : Use of phase-transfer catalysts (e.g., 18-crown-6) in biphasic systems (water/toluene) enhances methylation efficiency .
  • Troubleshooting : Optimize reagent ratios (1.2 eq. methyl iodide) and reaction time (4–6 hrs) via Design of Experiments (DoE) approaches .

Application-Oriented Questions

Q. How can this compound serve as a building block for fluorinated pharmaceuticals?

  • Methodological Answer :

  • Drug Intermediate : The fluorine atom enhances metabolic stability and bioavailability. Use Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups at the 2-fluoro position .
  • Case Study : Couple with boronic esters (e.g., 4-pyridylboronic acid) to generate kinase inhibitors. Monitor coupling efficiency via Pd(PPh₃)₄ catalysis (80°C, 12 hrs) .

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